3,5-Dimethylisoxazole
Overview
Description
3,5-Dimethylisoxazole (DMI) is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The compound has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of DMI and its derivatives has been explored through different methods. One approach involves the alkylation of DMI with sodium amide in liquid ammonia, leading to the formation of 3-methyl-5-alkylisoxazoles. This method allows for the introduction of secondary and tertiary alkyl groups at the 5-position of the isoxazole ring . Another practical synthesis of a DMI derivative, 3-amino-4,5-dimethylisoxazole, has been reported using technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, highlighting an operationally simple method that yields the target compound with reasonable purity .
Molecular Structure Analysis
The molecular structure and properties of DMI have been investigated using density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational analysis, electronic properties, and other structural characteristics of DMI and its derivatives. Computational analysis has also been used to predict the chemical shifts for proton and carbon NMR spectra, offering valuable information for the identification and characterization of these compounds .
Chemical Reactions Analysis
DMI undergoes various chemical reactions, expanding its utility in organic synthesis. It has been used as a starting material for the synthesis of 3-methyl-5-(2-aminoalkyl)isoxazoles through the reaction with Scruff bases . Additionally, DMI reacts with carbonyl compounds to yield different products depending on the reaction conditions and the nature of the carbonyl compound. For instance, the reaction with methyl benzoate produces 3-methyl-5-(benzoylmethyl)isoxazole, while the reaction with ketones and aldehydes gives 3-methyl-5-(2-hydroxyalkyl)isoxazoles .
Physical and Chemical Properties Analysis
DMI's physical and chemical properties have been studied through various experimental and theoretical methods. The compound's reactivity in electrophilic substitution reactions has been examined, revealing that the reactivity decreases in the presence of a large excess of sulfuric acid, which is indicative of the compound's behavior in strongly acidic media10. The spectroscopic properties, such as FT-IR and FT-Raman, have been analyzed to understand the compound's behavior under different conditions and its potential applications in materials science .
Scientific Research Applications
1. Influence on Plasma Corticosterone and Hepatic Gluconeogenesis
Research by Hasselblatt (2004) explored the impact of 3,5-dimethylisoxazole on fasting rats, revealing its role in regulating plasma corticosterone levels and hepatic gluconeogenesis. This study demonstrated that 3,5-dimethylisoxazole lowers blood concentrations of unesterified fatty acids and ketone bodies in fasting rats, leading to an increase in plasma corticosterone. This elevation in corticosterone allows for enhanced glucose formation from amino acids, highlighting a key metabolic influence of 3,5-dimethylisoxazole (Hasselblatt, 2004).
2. Role as Bromodomain Ligands
The optimization of 3,5-dimethylisoxazole derivatives as potent inhibitors of the BET (bromodomain and extra terminal domain) family was reported by Hewings et al. (2013). These derivatives displayed strong antiproliferative effects on acute myeloid leukemia cells, showcasing their potential in epigenetic therapeutic applications (Hewings et al., 2013).
3. Stimulating Immune Response
Drozd-Szczygieł et al. (2004) investigated the effects of 7-amino-3,5-dimethylisoxazole [5,4-e][1,3,4]-triazepin-4-one, showing its capability to stimulate mouse splenocyte proliferation and cytokine production, indicating a potential role in enhancing immune responses (Drozd-Szczygieł et al., 2004).
4. Photoisomerization and Chemical Analysis
Nunes et al. (2013) studied the photochemistry of 3,5-dimethylisoxazole, identifying intermediates in its isoxazole-oxazole photoisomerization. This work contributes to the understanding of photochemical reactions involving 3,5-dimethylisoxazole (Nunes et al., 2013).
5. Application in Bromodomain Inhibition
Hewings et al. (2011) discovered that 3,5-dimethylisoxazole acts as a novel acetyl-lysine bioisostere, capable of displacing acetylated histone-mimicking peptides from bromodomains. This finding suggests a potential application in developing selective probes for specific protein families (Hewings et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAQKBMCKEFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059784 | |
Record name | Isoxazole, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylisoxazole | |
CAS RN |
300-87-8 | |
Record name | 3,5-Dimethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylisoxazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxazole, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoxazole, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIMETHYLISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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